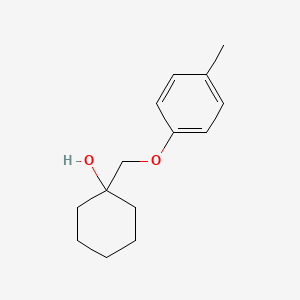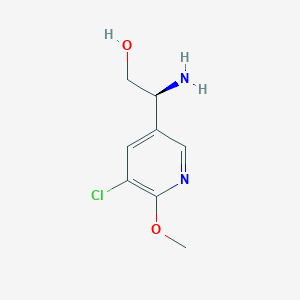
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with chlorine and methoxy groups, and an amino alcohol side chain. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with an amino alcohol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or methoxy groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological targets. Its amino alcohol structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol: can be compared with other amino alcohols and pyridine derivatives.
2-amino-2-(3-chloropyridin-4-yl)ethanol: Similar structure but different substitution pattern on the pyridine ring.
2-amino-2-(5-methoxypyridin-3-yl)ethanol: Lacks the chlorine substitution.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
(2S)-2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChIキー |
FUNMKEAPXLRAKP-SSDOTTSWSA-N |
異性体SMILES |
COC1=C(C=C(C=N1)[C@@H](CO)N)Cl |
正規SMILES |
COC1=C(C=C(C=N1)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


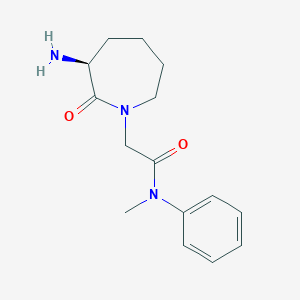
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)
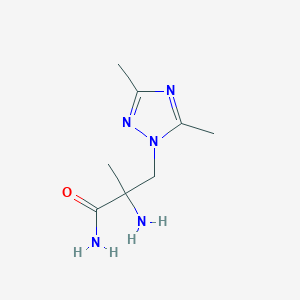


![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
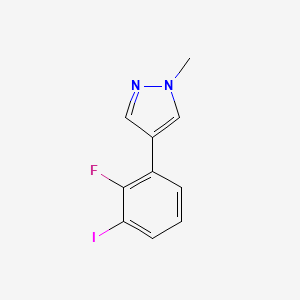
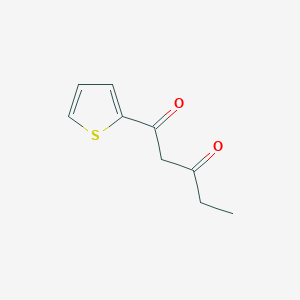
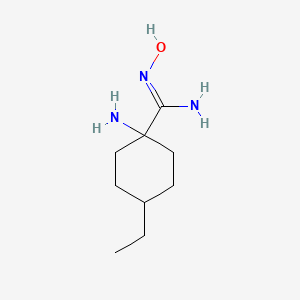
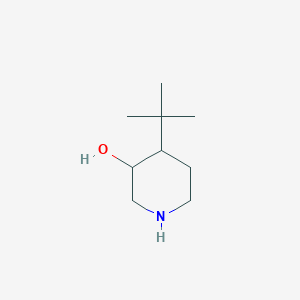
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
